molecular formula C7H5F2NO B7968489 5-(Difluoromethyl)nicotinaldehyde

5-(Difluoromethyl)nicotinaldehyde

Cat. No.: B7968489
M. Wt: 157.12 g/mol
InChI Key: VWFBPHYGXVNIIL-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H5F2NO. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a difluoromethyl group.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)nicotinaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its methylated or trifluoromethylated analogues .

Properties

IUPAC Name

5-(difluoromethyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6-1-5(4-11)2-10-3-6/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFBPHYGXVNIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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